molecular formula C23H17F3N4O3 B2522862 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1171637-99-2

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2522862
CAS No.: 1171637-99-2
M. Wt: 454.409
InChI Key: CNBXTMNJVRIWMQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound belonging to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including antitubercular, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The quinazolinone core can be oxidized to form quinazolinone-2-ones.

  • Reduction: Reduction reactions can be used to modify the quinazolinone ring structure.

  • Substitution: Various substitution reactions can introduce different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit diverse biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activities make it a candidate for drug development, particularly in the fields of antitubercular and anticancer research.

  • Medicine: Potential therapeutic applications include the treatment of infectious diseases and cancer.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

  • Indole derivatives: Indole derivatives also possess diverse biological activities and can be structurally related to quinazolinones.

Uniqueness: 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its specific substituents, which can confer unique biological properties compared to other quinazolinone and indole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXTMNJVRIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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